Product packaging for Pseudoisocyanine(Cat. No.:CAS No. 20766-49-8)

Pseudoisocyanine

Cat. No.: B1232315
CAS No.: 20766-49-8
M. Wt: 327.4 g/mol
InChI Key: AGJZCWVTGOVGBS-UHFFFAOYSA-N
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Description

Pseudoisocyanine (PIC), also known as 1,1'-Diethyl-2,2'-cyanine iodide, is a prototypical cyanine dye with significant value in fundamental and applied photophysical research. Its primary research application stems from its well-documented propensity to form J-aggregates, a class of supramolecular structures where dye monomers self-assemble with a head-to-tail orientation . These J-aggregates exhibit exceptional photonic properties, including a sharp, intense absorption band that is bathochromically (red) shifted compared to the monomer, enhanced quantum yield, and superradiant emission due to coherent exciton coupling and long-range delocalization . This makes PIC an indispensable tool for studying exciton dynamics and for prototyping advanced nanoscale light-harvesting systems and optoelectronic devices . A prominent and growing research area involves using DNA nanostructures to template PIC aggregation . Specific non-alternating poly(AT) DNA sequences can direct the formation of PIC J-aggregates, often referred to as "J-bits," which can act as highly efficient exciton relays . Studies have demonstrated that rigid DNA scaffolds, such as double-crossover (DX) tiles, can template these aggregates to create efficient photonic antennae, enabling exciton transport over distances of more than 16 nm . The properties of these DNA-templated aggregates can be finely controlled by modifying the sequence and geometry of the DNA substrate, offering a rational design strategy for excitonic circuits . Beyond its photonic applications, this compound is also a potent inhibitor of extraneuronal monoamine transporters (EMT), such as organic cation transporters (OCTs) and the plasma membrane monoamine transporter (PMAT) . This pharmacological activity has sparked research into its structural analogues for their potential as antidepressants, particularly for enhancing the efficacy of standard antidepressants like SSRIs . Researchers are also utilizing PIC as a sensitive crowding sensor in cellular environments, as its self-assembly into fluorescent J-aggregates is highly dependent on macromolecular crowding and physicochemical conditions within the cell . This product is intended for research and manufacturing purposes only and is not for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H23N2+ B1232315 Pseudoisocyanine CAS No. 20766-49-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethyl-2-[(1-ethylquinolin-1-ium-2-yl)methylidene]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N2/c1-3-24-20(15-13-18-9-5-7-11-22(18)24)17-21-16-14-19-10-6-8-12-23(19)25(21)4-2/h5-17H,3-4H2,1-2H3/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGJZCWVTGOVGBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC2=[N+](C3=CC=CC=C3C=C2)CC)C=CC4=CC=CC=C41
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N2+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20766-49-8
Record name 1-Ethyl-2-[(1-ethyl-2(1H)-quinolinylidene)methyl]quinolinium
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20766-49-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Mechanisms and Kinetics of Pseudoisocyanine Aggregation

Self-Assembly Processes in Aqueous and Non-Aqueous Environments

The self-assembly of pseudoisocyanine is a versatile process observed in both aqueous and non-aqueous solutions, driven primarily by intermolecular van der Waals forces and electrostatic interactions. nih.goviyte.edu.tr In aqueous media, the hydrophobic nature of the dye molecules promotes their association to minimize contact with water, a phenomenon known as the hydrophobic effect. atto-tec.com The high dielectric constant of water facilitates this self-organization by reducing the repulsive forces between the positively charged PIC molecules. researchgate.net

The formation of J-aggregates can also be induced in non-aqueous environments. For instance, studies have shown that J-aggregates can form in heated ethanol (B145695), where thermo-stimulated self-assembly occurs. mdpi.com Additionally, the electrospinning process, which involves subjecting a solution of PIC in poly(vinyl alcohol) (PVA) to a strong electric field, can induce the formation of highly ordered J-aggregates within the resulting polymer fibers. iyte.edu.tr The elongational forces during this process are thought to align the dye molecules, facilitating their aggregation. iyte.edu.tr The structure and properties of the resulting aggregates are sensitive to the molecular packing and arrangement, which can be influenced by the surrounding medium. iyte.edu.trnih.gov

Concentration-Dependent Aggregate Formation

The formation of this compound aggregates is highly dependent on the dye concentration. iyte.edu.trresearchgate.netresearchgate.net At very low concentrations, PIC exists predominantly as monomers. acs.org As the concentration increases, these monomers begin to associate, leading to the formation of dimers and higher-order oligomers, often referred to as H-aggregates, which exhibit a blue-shifted absorption spectrum. researchgate.netrsc.org

A critical concentration threshold exists for the formation of the characteristic J-aggregates. researchgate.netacs.org Below this threshold, only monomers and smaller H-aggregates are present. rsc.orgnih.gov Once the concentration surpasses this critical value, a sharp absorption band at approximately 573 nm, known as the J-band, appears and intensifies with further increases in concentration, signifying the formation of large, ordered J-aggregates. researchgate.netresearchgate.net This transition is often described as a cooperative process, where the initial formation of a small nucleus facilitates the subsequent rapid growth of the aggregate. sci-hub.st

The relationship between PIC concentration and the type of aggregate formed is a key aspect of its self-assembly. In a study using a 0.2 M NaCl aqueous solution, the growth of the J-band at 573 nm was clearly observed as the PIC concentration was increased from 2 × 10⁻⁴ M to 10⁻³ M, while the spectral features of the monomer and H-dimer remained present. researchgate.net This indicates a dynamic equilibrium between the different species in solution. researchgate.net

Table 1: Effect of this compound Concentration on J-Aggregate Formation in 0.2 M NaCl Aqueous Solution

Data sourced from scientific diagrams illustrating concentration-dependent spectral changes. researchgate.net

Role of Ionic Strength and pH on Aggregation Equilibrium

The aggregation equilibrium of this compound is significantly influenced by the ionic strength and pH of the solution. researchgate.net The presence of salts in the aqueous solution can promote J-aggregate formation. researchgate.net Monovalent cations like Na⁺ and K⁺ can facilitate the aggregation of anionic cyanine (B1664457) dyes by shielding the electrostatic repulsion between the charged dye molecules. researchgate.net For the cationic PIC, an increase in ionic strength, such as the addition of NaCl, has been shown to promote J-aggregation. researchgate.net This effect is attributed to the screening of repulsive forces between the positively charged PIC molecules, allowing them to come closer and form aggregates.

The pH of the solution also plays a crucial role in the aggregation process. An increase in pH has been observed to promote the formation of J-aggregates. acs.org In one study, as the pH was increased from 8.6 to 11.3, the J-band in the absorbance spectra progressively increased, while the monomer band decreased. acs.org This suggests that changes in the protonation state of the dye or the surrounding medium can significantly alter the aggregation equilibrium. However, the photoluminescence intensity of the J-aggregate was found to decrease at pH values greater than 10.5. acs.org

The interplay between ionic strength and pH can be complex. For example, while an increase in ion concentration generally promotes aggregation, it has been noted that in certain cellular environments, where PIC aggregation can lead to an accumulation of ions like Zn²⁺, Na⁺, and K⁺, the expected promotion of aggregation is counteracted by other cellular stress responses. nih.govd-nb.info

Temperature Effects on Aggregation Thermodynamics

Temperature is a critical parameter that governs the thermodynamics of this compound aggregation. mdpi.com Generally, a decrease in temperature promotes the self-assembly of PIC into J-aggregates. researchgate.netresearchgate.net There exists a concentration-dependent temperature threshold, often referred to as the aggregation temperature (TJA) or ceiling temperature, below which J-aggregates are stable. rsc.orgnih.govresearchgate.net Above this temperature, the aggregates tend to dissociate back into monomers and smaller oligomers. nih.gov

The threshold temperature for aggregation increases with increasing PIC concentration. researchgate.netnih.gov This relationship highlights the thermodynamic nature of the aggregation process, where the entropy gain from the release of water molecules upon aggregation is balanced against the enthalpy of the intermolecular interactions within the aggregate. Atomistic molecular dynamics simulations have indicated that the association of PIC monomers is primarily driven by favorable attractive forces (enthalpy) rather than a strong hydrophobic effect. rsc.org

The effect of temperature can be quantified by observing the appearance or disappearance of the J-band in the absorption spectrum. nih.gov For instance, in a 6 mM PIC solution, the threshold temperature for J-aggregate formation can be precisely determined by monitoring the sharp peak at 573 nm while gradually decreasing the temperature. nih.gov The addition of certain crowding agents can also influence this threshold temperature. For example, the presence of Ficoll 70, a synthetic polymer, was found to initially increase the aggregation threshold temperature at low concentrations, but then decrease it at higher concentrations. nih.gov

Table 2: Influence of Temperature and Ficoll 70 on PIC J-Aggregate Formation

Based on findings from studies on the thermodynamics of PIC aggregation. nih.govresearchgate.net

Pathways and Intermediates in J-Aggregate Formation

The formation of J-aggregates is not a simple one-step process but involves a series of steps including the formation of intermediates and a nucleation-growth mechanism. Understanding these pathways is crucial for controlling the final structure and properties of the aggregates.

Oligomerization and Nucleation

The initial step in the aggregation process is the formation of small oligomers from monomeric PIC molecules. researchgate.net These oligomers, which can include dimers and trimers, often exist in equilibrium with the monomers in solution. researchgate.net These small assemblies are sometimes referred to as H-aggregates due to their characteristic blue-shifted absorption spectra. researchgate.netresearchgate.net It has been proposed that these H-oligomers can act as precursors to the formation of larger J-aggregates. researchgate.net

Monomer Addition and Aggregate Growth Kinetics

Once a stable nucleus is formed, the J-aggregate grows through the sequential addition of monomeric PIC molecules to the ends of the growing chain. sci-hub.stresearchgate.net This process is analogous to a chain growth polymerization. researchgate.net Time-resolved light scattering experiments have confirmed that the self-assembly of J-aggregates follows a monomer addition process. researchgate.net

Influence of Solvent and Matrix Confinement on Aggregation

The aggregation of this compound (PIC) is a complex process highly sensitive to its immediate environment. Both the surrounding solvent and confinement within various matrices play a crucial role in dictating the formation, structure, and stability of the resulting aggregates. These environmental factors influence the delicate balance of intermolecular forces, leading to distinct spectral and morphological characteristics of the PIC assemblies.

Solvent Effects on Aggregation

The choice of solvent significantly impacts the aggregation behavior of this compound. Hydrophobic interactions are a primary driving force for aggregation, particularly in aqueous solutions or solvents with high ionic strength. atto-tec.com The tendency of the lipophilic dye molecules to minimize contact with hydrophilic water molecules promotes self-assembly. atto-tec.com The composition of the solvent can be finely tuned to control the type of aggregate formed. For instance, the addition of organic co-solvents can facilitate switching between different aggregate structures. researchgate.net

The polarity of the solvent governs the equilibrium between monomeric PIC, J-aggregates, and H-aggregates. worldscientific.com A study on two-dimensional J-aggregates formed on a model silver bromide surface revealed that ethanolic solutions led to a higher solubility of the aggregates compared to aqueous solutions. imaging.org Furthermore, the protonation constant of the dye, which is larger in water than in alcohol solutions, can also influence the aggregation process. mdpi.com

The effect of different solvents on the absorption maximum of the PIC monomer is a key indicator of the solvent's influence. The table below summarizes the absorption maxima of PIC monomers in various solvents at room temperature.

SolventAbsorption Maximum (nm)
Water523
Methanol522
Ethanol524
Butanol525

Data derived from multiple sources. mdpi.comacs.org

Matrix Confinement Effects on Aggregation

Confining this compound within various host matrices provides a powerful method to control and stabilize its aggregates. Polymer films, Langmuir-Blodgett films, reverse micelles, and nanoporous materials are commonly employed for this purpose, each imparting unique constraints on the aggregation process.

Polymer Films: Polymer matrices such as polyvinyl alcohol (PVA), polyvinylpyrrolidone (B124986) (PVP), and cellulose (B213188) acetate (B1210297) are effective in preventing the precipitation of PIC aggregates and enhancing their thermal stability. worldscientific.compsu.edursc.org The interaction between the dye and the polymer chains influences the packing of the PIC molecules. psu.eduacs.org In cellulose acetate films, the presence of J-aggregates leads to a more compact structure in the amorphous phase of the polymer. acs.org The choice of polymer also affects the photostability of the aggregates, with PVA offering superior stability compared to PVP due to its lower permeability to oxygen. researchgate.net Techniques like electrospinning can be used to not only induce the formation of J-aggregates within PVA fibers but also to align them. iyte.edu.tr

Langmuir-Blodgett (LB) Films: The Langmuir-Blodgett technique allows for the fabrication of highly ordered, two-dimensional J-aggregates. worldscientific.comresearcher.liferesearchgate.net This method offers precise control over the molecular organization, enabling the study of the structure-property relationships of the aggregates. researchgate.net

Reverse Micelles: Reverse micelles create a nano-confined aqueous environment within a bulk organic solvent, providing a unique medium for the formation of J-aggregates. researchgate.net The size of these micelles can be controlled to influence the degree of static disorder and the resulting luminescence properties of the encapsulated J-aggregates. researchgate.net This method has been successfully used to synthesize spherical J-ordered nanoparticles. researchgate.net

Nanoporous Materials: Confinement within the regular, well-defined channels of nanoporous materials like zeolites and aluminophosphates (e.g., AFI and ATS) significantly impacts the geometry and stability of PIC J-aggregates. acs.orgnih.gov This rigid confinement can reduce non-radiative decay pathways of the monomeric dye and dictate the linearity of the J-aggregates, which in turn modifies their spectral properties. acs.orgnih.gov For example, the more linear arrangement of J-aggregates within the ATS framework results in a larger red shift in the emission band compared to those in the AFI framework. acs.orgnih.gov

The following table summarizes the key findings on the influence of different matrices on the properties of this compound J-aggregates.

Matrix TypeKey Findings on J-Aggregate PropertiesReference
Polyvinyl Alcohol (PVA) FilmPrevents precipitation, improves thermal stability, and enhances photostability. Electrospinning induces formation and alignment of J-aggregates. The J-band typically appears around 580 nm. worldscientific.comresearchgate.netiyte.edu.tr
Polyvinylpyrrolidone (PVP) FilmImproves thermal stability compared to LB films, but offers lower photostability than PVA films due to higher oxygen permeability. psu.edursc.orgresearchgate.net
Cellulose Acetate FilmInduces a higher degree of packing in the amorphous phase of the polymer. acs.org
Langmuir-Blodgett (LB) FilmAllows for the formation of highly ordered two-dimensional J-aggregates. worldscientific.comresearcher.liferesearchgate.net
Reverse MicellesEnables the synthesis of spherical J-ordered nanoparticles; micelle size influences static disorder and luminescence. researchgate.net
Nanoporous Aluminophosphates (AFI/ATS)Confinement affects J-aggregate geometry and stability, leading to changes in spectral properties. Tight confinement in ATS leads to more linear aggregates and a larger red-shifted emission. acs.orgnih.gov

Structural Elucidation of Pseudoisocyanine Aggregates

Advanced Microscopy Techniques for Aggregate Morphology

Cryo-Transmission Electron Microscopy (Cryo-TEM) for Fiber-like Structures

Cryo-transmission electron microscopy (cryo-TEM) has been instrumental in revealing the morphology of pseudoisocyanine J-aggregates in their native aqueous environment. This technique, which involves flash-freezing the sample to preserve its structure, has consistently shown that PIC forms extended, fiber-like or rod-like structures in solution. researchgate.netacs.orgacs.orgaip.org

Early cryo-TEM studies visualized the rod-like morphology of the J-aggregates for the first time, estimating a diameter of approximately 2.3 ± 0.2 nm. researchgate.netacs.org In concentrated aqueous solutions, these aggregates form a dense and homogeneous network of long, rod-like particles. acs.orgaip.org More recent cryo-TEM analysis of PIC J-aggregates in a concentrated aqueous solution reported an average fiber width of 2.89 nm. aip.orgnih.govresearchgate.netmit.edunih.gov These fibers can extend to lengths of several hundred nanometers. acs.org The remarkable stiffness of these thread-like J-aggregates has also been noted. acs.org

At higher concentrations and in the presence of salts like sodium chloride, cryo-TEM reveals the formation of a network superstructure composed of both isolated fibers and more complex fiber bundles. acs.org This network structure is believed to be the origin of the high viscoelasticity observed in these solutions. acs.org Even within these bundles, the fundamental building blocks are the individual J-aggregates with a consistent thickness of about 2.3 nm. acs.org

Table 1: Cryo-TEM Findings on this compound J-Aggregate Morphology

Parameter Observed Value/Characteristic Reference(s)
MorphologyFiber-like, rod-like, thread-like researchgate.netacs.orgacs.orgaip.org
Diameter2.3 ± 0.2 nm researchgate.netacs.org
Average Fiber Width2.89 nm aip.orgnih.govresearchgate.netmit.edunih.gov
LengthSeveral hundred nanometers acs.org
Structure in SolutionHomogeneous and closely packed network acs.orgaip.org
High Concentration/SaltNetwork superstructure of fibers and bundles acs.org

Atomic Force Microscopy (AFM) for Surface-Templated Aggregates

Atomic force microscopy (AFM) has provided complementary insights into the structure of this compound aggregates, particularly when they are formed on solid substrates. This technique allows for the visualization of the three-dimensional topography of the aggregates at a solid/liquid interface.

In-situ AFM studies of PIC J-aggregates at a mica/solution interface have revealed the formation of three-dimensional, leaf-like island structures, rather than a simple two-dimensional monolayer. oup.comacs.orgoup.com These islands can have heights ranging from approximately 3 to 6 nm. acs.org The growth of these J-aggregates on the mica surface appears to follow a Volmer-Weber type process, where the molecules first form islands that then grow. oup.comoup.com

Interestingly, the morphology of PIC aggregates can be influenced by the substrate. While fiber-like or nanotube-like structures are commonly observed in solution, AFM studies have shown that PIC aggregates formed on mica substrates can adopt a leafy island morphology. nih.gov This highlights the role of the surface in templating the aggregation process. Some studies have even observed evidence of both PIC fibers and leafy islands, with their formation patterns depending on the specific substrate, such as DNA scaffolds. nih.gov

Table 2: AFM Findings on Surface-Templated this compound Aggregates

Substrate Observed Morphology Key Findings Reference(s)
Mica/Solution InterfaceLeaf-like islandsThree-dimensional structures with heights of 3-6 nm. oup.comacs.orgoup.com
Mica/Solution InterfaceLeaf-like islandsGrowth follows a Volmer-Weber type process. oup.comoup.com
MicaLeafy island morphologyContrasts with the fiber-like structures seen in solution. nih.gov
DNA ScaffoldsBoth fibers and leafy islandsAggregate morphology is dependent on the substrate. nih.gov

Proposed Molecular Packing Models for J-Aggregates

Based on spectroscopic data and the morphological insights from microscopy, several models have been proposed to describe the molecular arrangement within this compound J-aggregates. These models aim to explain the characteristic optical properties of the aggregates, particularly the strong excitonic coupling that leads to the J-band.

Brick-like and Extended Dipole Models

Early models for the structure of PIC J-aggregates proposed a "brick-like" or "brick-stonework" arrangement of the dye molecules. aip.orgnih.govwikipedia.org This model was initially suggested for J-aggregates formed at a mica/solution interface. oup.com In this arrangement, the planar dye molecules are thought to be packed in a manner similar to bricks in a wall.

To better reconcile theoretical calculations with experimental observations, the simple point dipole approximation was refined into the "extended dipole model". aip.org This model considers the spatial extent of the transition dipole moment of the dye molecule and has been shown to provide a better agreement between calculated and observed spectral shifts. aip.orgrsc.org Calculations based on the extended dipole model for brickstone or staircase structures have been used to explain the optical properties of J-aggregates, particularly those with fragile arrangements on glass surfaces. rsc.org

Thread-like, Chiral Fiber, and Stacked Disk Structures

Alternative models have focused on the one-dimensional nature of the aggregates observed in cryo-TEM. Daltrozzo and colleagues proposed several alternatives for the J-aggregate structure based on quasi-one-dimensional threads of parallel-displaced PIC monomers. aip.orgnih.gov These thread-like or ribbon-like structures have been a recurring theme in the description of J-aggregates in solution. researchgate.netoup.com

More recent and sophisticated models have incorporated the observed chirality of the J-aggregates. A "chiral fiber" model has been proposed where the PIC monomers are neither parallel nor orthogonal to the long axis of the fiber. aip.orgnih.govresearchgate.netnih.gov This chiral arrangement, which can be realized by the sequential binding of PIC dimers and monomers, has been shown to closely replicate experimental spectra. aip.orgnih.govresearchgate.netnih.gov

Another proposed structure involves a quasi-two-dimensional superstructure, such as a "stacked disk" arrangement, which could potentially better explain the optical properties of the J-aggregates than earlier, simpler models. researchgate.net Some have even suggested a model where six one-dimensional stacks of PIC threads form a star-like or tubular arrangement. nih.gov

Relationship Between Molecular Orientation and Excitonic Coupling

The unique optical properties of J-aggregates are a direct consequence of strong excitonic coupling between the constituent dye molecules. nih.gov This coupling arises from the close, ordered packing of the molecules, which allows their transition dipole moments to interact. nih.gov The strength and nature of this excitonic coupling are highly dependent on the relative orientation of the molecules within the aggregate. aip.orgresearchgate.net

In J-aggregates, the molecules are arranged in a head-to-tail fashion, which leads to a bathochromic (red) shift in the absorption spectrum. researchgate.net The dense packing and rigid alignment allow the monomer transition dipole moments to superimpose, leading to the delocalization of the excited state over multiple molecules. nih.gov This collective excitation is a hallmark of J-aggregates and is responsible for their characteristic sharp and intense absorption band. acs.org

Theoretical models, such as the Frenkel exciton (B1674681) model, are used to calculate the expected spectroscopic properties based on a given molecular arrangement. aip.orgnih.govmit.edunih.gov By comparing these calculated spectra with experimental data, researchers can evaluate the validity of different packing models. For instance, the extended dipole model has been employed to connect the structural parameters of brickstone or staircase arrangements with observed optical properties. rsc.org Similarly, the chiral fiber model's success in replicating experimental spectra lends strong support to a twisted, helical arrangement of the PIC monomers. aip.orgnih.gov The sensitivity of the excitonic coupling to small changes in the supramolecular structure underscores the critical link between molecular orientation and the photophysical behavior of this compound aggregates. nih.gov

Aggregate Size and Domain Heterogeneity

The structural elucidation of this compound (PIC) aggregates reveals a complex interplay between their physical size and the electronic domains within them. Research has shown that the macroscopic, physical dimensions of these aggregates are often considerably larger than the microscopic regions of coherent excitonic coupling. This distinction is crucial for understanding their unique photophysical properties.

Investigations into the physical size of PIC aggregates have employed various high-resolution microscopy techniques. Cryo-transmission electron microscopy (cryo-TEM) has been used to directly visualize the rod-like morphology of J-aggregates in aqueous solutions. researchgate.net These studies estimated a rod diameter of approximately 2.3 ± 0.2 nm. researchgate.net For a 12.5 x 10⁻³ mol solution, the length of these rod-like J-aggregates can be on the order of 350 nm, which corresponds to an aggregation number of around 3000 monomer units. researchgate.net Other research using cryogenic TEM on PIC fibers in concentrated aqueous solutions determined an average fiber width of 2.89 nm. nih.gov In different environments, such as at a mica/water interface, atomic force microscopy (AFM) has revealed that J-aggregates form three-dimensional island structures with heights of about 3 to 6 nm. acs.org These islands can consist of at least 10⁶ PIC molecules. acs.org

A key aspect of PIC aggregates is the concept of domain heterogeneity, where the physical size of the aggregate is distinct from the exciton coherence length (Ncoh). The coherence length refers to the number of molecules over which an excited state (exciton) is delocalized. nih.gov This coherence size is often much smaller than the physical aggregation size observed through microscopy. acs.org Studies on PIC J-aggregates formed in concentrated solutions have estimated the exciton coherence length to be around 8.9 ± 2.9 molecules. nih.gov This is in contrast to DNA-templated PIC J-aggregates, where the coherence length was measured to be significantly smaller, at 1.5–2.0, which is attributed to smaller aggregate sizes formed on the DNA template. nih.gov

The environment in which the aggregates form significantly influences their size and structure. On AgBr surfaces, the average physical size of J-aggregates can be statistically varied. uci.edu In these systems, energy transfer to defect states, which can occur at domain boundaries, becomes a dominant factor in the excited-state dynamics and its rate increases with aggregate size. uci.edu When formed within poly(vinyl alcohol) fibers, PIC molecules assemble into J-aggregates that show a high degree of orientation along the fiber axis. iyte.edu.tr Similarly, DNA oligonucleotides can act as templates, nucleating the formation of new types of PIC aggregates, termed "super aggregates" (SA), which display unique photophysical properties compared to those formed in solution. nih.govnanoworld.com The structure of these DNA-templated aggregates, and consequently their properties, can be controlled by modifying the DNA substrate's geometry and sequence. nih.gov

Table 1: Research Findings on the Physical Dimensions of this compound Aggregates

Experimental Method Substrate/Medium Observed Morphology Dimensions Estimated Number of Molecules
Cryo-Transmission Electron Microscopy (Cryo-TEM) Aqueous Solution Rod-like Diameter: 2.3 ± 0.2 nm; Length: ~350 nm ~3000
Cryo-Transmission Electron Microscopy (Cryo-TEM) Concentrated Aqueous Solution Fibers Width: 2.89 nm Not Specified
Atomic Force Microscopy (AFM) Mica/Water Interface 3D Islands Height: ~3-6 nm ~1,000,000
Atomic Force Microscopy (AFM) DNA Nanostructures Not Specified Not Specified Not Specified

Table 2: Research Findings on Domain Heterogeneity in this compound Aggregates

System / Conditions Measured Parameter Value Key Observation
PIC J-aggregates in 12.5 mM solution Exciton Coherence Length (Ncoh) 8.9 ± 2.9 molecules Represents the size of the delocalized exciton.
DNA-templated PIC J-aggregates Exciton Coherence Length (Ncoh) 1.5–2.0 molecules Smaller coherence length attributed to smaller aggregates on the DNA template.
PIC/PVS aggregate film on fused quartz Exciton Lifetime ~10 ps Dramatic reduction in lifetime compared to solution, indicating different decay mechanisms.
PIC/PVS aggregates in aqueous solution Exciton Lifetime (low intensity) 789 ± 36 ps Biexponential decay at high intensity suggests exciton migration is limited to finite domains.

Table 3: Compound Names

Compound Name
This compound (PIC)
1,1'-diethyl-2,2'-cyanine (B8074920) chloride
Poly(vinyl sulfate) (PVS)
Poly(vinyl alcohol) (PVA)

Exciton Dynamics and Photophysics of Pseudoisocyanine J Aggregates

Spectroscopic Signatures of J-Aggregation

The formation of J-aggregates from individual pseudoisocyanine monomer molecules is accompanied by dramatic changes in their optical properties, providing clear spectroscopic evidence of this supramolecular assembly.

Bathochromic Shift and Narrowing of Absorption (J-Band)

A hallmark of J-aggregation is the appearance of a new, intense, and narrow absorption band, known as the J-band, which is red-shifted relative to the absorption of the monomeric dye. wikipedia.org This phenomenon, termed a bathochromic shift, arises from the head-to-tail arrangement of the transition dipole moments of the constituent PIC molecules within the aggregate. nih.govnih.gov This specific orientation leads to a decrease in the energy of the excited state, resulting in absorption at a longer wavelength. pradeepresearch.org

For instance, 1,1'-diethyl-2,2'-cyanine (B8074920) chloride (a common this compound dye) in ethanol (B145695) exhibits two broad absorption maxima around 526 nm and 488 nm. wikipedia.org However, upon aggregation in water, a sharp and intense J-band emerges at approximately 571 nm. wikipedia.org The intensity of this band can be further enhanced by increasing the dye concentration or by adding salts like sodium chloride. wikipedia.org This distinct spectral feature is a direct consequence of the coherent coupling of the electronic transitions of the individual dye molecules, leading to the formation of a delocalized exciton (B1674681) state. nih.gov The narrowing of the J-band is attributed to the delocalization of the exciton over multiple molecules, which averages out the inhomogeneous broadening present in the monomer spectrum. nih.gov

Spectroscopic Properties of this compound Monomers vs. J-Aggregates
SpeciesSolventAbsorption Maximum (λmax)Key Spectral Feature
PIC MonomerEthanol~488 nm and ~526 nmBroad absorption bands
PIC J-AggregateWater~571 nmNarrow, intense J-band (Bathochromic shift)

Resonant Fluorescence and Enhanced Emission Properties

This compound J-aggregates are characterized by their resonant fluorescence, which exhibits a very small Stokes shift. wikipedia.org The Stokes shift is the difference between the spectral positions of the maximum of the first absorption band and the maximum of the fluorescence emission. The fluorescence band of J-aggregates is narrow and appears at a slightly longer wavelength than the J-band, indicating minimal energy loss between absorption and emission. mdpi.com This near-resonance between absorption and emission is a signature of the delocalized nature of the exciton and the rigid, well-ordered structure of the aggregate. nih.gov

Furthermore, the formation of J-aggregates often leads to a significant enhancement of the fluorescence quantum yield compared to the monomeric dye. nih.govnih.gov This enhanced emission is a consequence of the coherent delocalization of the exciton, which can lead to a cooperative radiative decay process known as superradiance. nih.gov In this phenomenon, the coupled molecules emit light more efficiently than they would individually. The fluorescence properties of PIC J-aggregates can be further manipulated, for example, through interaction with the plasmon resonances of gold nanoparticles, which has been shown to lead to an 8-fold fluorescence enhancement. acs.org

Ultrafast Spectroscopy of Excited State Dynamics

To unravel the intricate processes that occur after light absorption in this compound J-aggregates, researchers employ ultrafast spectroscopic techniques with picosecond and even subpicosecond time resolution. These methods provide a window into the dynamic behavior of excitons, including their coherence, delocalization, and annihilation pathways.

Picosecond and Subpicosecond Absorption Spectroscopy

Picosecond and subpicosecond absorption spectroscopy are powerful tools for probing the transient states of photoexcited molecules. news-medical.net In the context of this compound J-aggregates, these techniques have revealed that the excited-state dynamics are highly dependent on the excitation intensity. researchgate.net At high light intensities, the lifetime of the first excited singlet state (S1) can be extremely short, on the order of less than a picosecond, and is accompanied by a very low fluorescence yield. researchgate.net As the excitation intensity is decreased, both the excited-state lifetime and the fluorescence yield gradually increase. researchgate.net

Femtosecond pump-probe spectroscopy studies on J-aggregates have observed biexponential relaxation dynamics, with time constants on the order of ~1 ps and ~20 ps. researchgate.net These different timescales are associated with various relaxation pathways of the exciton, including internal conversion and intersystem crossing. The fast component is often attributed to the decay from an unthermalized exciton state, while the slower component corresponds to the decay after the exciton has relaxed within the exciton band. researchgate.net

Exciton Coherence and Delocalization Length

A key parameter that defines the nature of the excited state in a J-aggregate is the exciton coherence length, which describes the number of molecules over which the exciton is delocalized. nih.gov This delocalization is a direct result of the strong electronic coupling between the constituent dye molecules. nih.gov The exciton coherence length is a critical factor that influences the optical and transport properties of the aggregate, including the sharpness of the J-band and the efficiency of energy transfer. nih.govaip.org

The spectral line width of the J-band is inversely related to the square root of the coherence length (N), meaning a narrower band indicates a longer delocalization length. nih.gov Various experimental techniques are used to estimate the exciton coherence length, and the reported values for this compound J-aggregates can vary significantly depending on the sample preparation and the measurement technique, ranging from a few to tens of molecules. nih.govinstras.com For instance, in DNA-templated PIC aggregates, the coherence length is estimated to be up to three dye molecules. nih.gov It has been shown that strong coupling of J-aggregates to a microcavity electromagnetic field can enhance the exciton coherence length. aip.org

Reported Exciton Coherence Lengths for this compound J-Aggregates
SystemEstimated Coherence Length (Number of Molecules)Reference
General PIC J-Aggregates20 to 50,000 (highly dependent on conditions) instras.com
DNA-Templated PIC Aggregates (J-bits)Up to 3 nih.gov
JC-1 J-Aggregates3 to 6 nih.gov

Singlet Exciton Annihilation Mechanisms

At high excitation intensities, the density of excitons within a J-aggregate can become sufficiently high that interactions between them become significant. A dominant process under these conditions is singlet-singlet exciton annihilation. nih.govacs.org In this process, two singlet excitons interact, resulting in the annihilation of one exciton, with the energy being dissipated non-radiatively, often as heat. This leads to a reduction in the fluorescence quantum yield and a shortening of the excited-state lifetime. researchgate.netresearchgate.net

Theoretical studies have shown that the efficiency of exciton-exciton annihilation is strongly dependent on the geometric arrangement of the molecules within the aggregate. nih.govacs.org For J-aggregates, where the transition dipoles are arranged in a head-to-tail fashion, the interaction between excitons leads to a constructive interference in the annihilation probability. nih.govacs.org This means that there is no coherent suppression of the annihilation rate, in contrast to H-aggregates where destructive interference significantly reduces the annihilation rate. nih.govacs.org This inherent property of J-aggregates makes exciton-exciton annihilation a significant deactivation channel at high photon fluxes.

Exciton Hopping and Migration Rates

The collective excitation in J-aggregates, known as a Frenkel exciton, is not stationary and can move through the aggregate structure. The mechanism of this movement is a critical aspect of their photophysics and is generally understood as a hopping motion between different localized segments of the aggregate. aip.org The efficiency and rate of this exciton migration have been a subject of considerable study, with some reports suggesting migration can occur over hundreds of monomers. nanolum.com.ua

The transport of excitons in J-aggregates is often considered to be coherent, where the exciton moves as a wave packet along the molecular chain. nanolum.com.ua However, incoherent hopping between adjacent delocalized segments is also proposed as a significant mechanism. nanolum.com.ua The actual nature of the transport—whether it is more wavelike (coherent) or diffusive (incoherent hopping)—is influenced by factors such as the degree of order within the aggregate and temperature. aip.orgkyoto-u.ac.jp At lower temperatures, for instance, a coherent component may contribute more significantly to exciton motion. kyoto-u.ac.jp

Studies utilizing exciton traps—molecules that can accept energy from the J-aggregate's exciton—have been employed to quantify the migration efficiency. In one such study involving this compound J-aggregates in a PVA thin film with an anionic cyanine (B1664457) dye (DiD-C3S) as a trap, it was found that 50% of the J-aggregate's luminescence was quenched at a PIC to trap ratio of 30:1. isofts.kiev.ua This result suggests that under these conditions, the exciton migration occurs over relatively small distances. isofts.kiev.ua The dynamics of exciton motion can be significantly affected by efficient exciton-exciton annihilation at high excitation intensities, where interactions between two excited states lead to non-radiative decay. This process can reduce the excited-state lifetime to less than a picosecond at high light intensities, while at very low intensities, a lifetime of 400 ps is observed. aip.org

Circular Dichroism and Optical Activity in Chiral Aggregates

When achiral this compound molecules self-assemble into a structurally ordered, helical, or twisted arrangement, the resulting J-aggregate can become chiral and exhibit optical activity. nih.gov This induced chirality is observable through circular dichroism (CD), which measures the differential absorption of left- and right-circularly polarized light. nih.govyale.edu

Experimental studies of PIC J-aggregates formed at high concentrations in aqueous solutions have demonstrated a distinct CD signal. nih.gov The typical spectrum shows an induced positive Cotton effect, where the optical rotation signal first peaks and then forms a trough as the photon energy increases. nih.gov Theoretical models have been developed to correlate the observed CD spectra with the specific supramolecular structure of the aggregates. These models suggest that the chirality arises from a non-linear, rotated arrangement of the PIC monomers within the aggregate, which is energetically more favorable than a simple linear chain. nih.gov Calculations based on a left-handed helical fiber model for the J-aggregate have shown a strong positive peak in the CD spectrum corresponding to the J-band, which aligns well with experimental observations. nih.gov

Nonlinear Optical Properties of J-Aggregates

The strong electronic coupling between monomers in J-aggregates leads to a significant enhancement of their nonlinear optical (NLO) properties compared to the individual dye molecules. These properties are related to the material's response to intense electromagnetic fields, such as those from a laser, and include multi-photon absorption and cooperative emission phenomena.

Enhanced Two-Photon Absorption (2PA) Cross-Sections

Two-photon absorption is a process where a molecule simultaneously absorbs two photons to reach an excited state. In PIC J-aggregates, this process is dramatically enhanced due to the strong coupling of the molecular transition dipoles. researchgate.net This enhancement is a manifestation of the collective, excitonic nature of the aggregate's excited states. researchgate.net

Experimental studies using the Z-scan technique have confirmed a significant increase in the 2PA cross-section for PIC upon aggregation. researchgate.net While the monomeric form of a related pseudocyanine dye showed a 2PA cross-section (δ) of approximately 5.0 × 10² Goeppert-Mayer (GM) units at 760 nm, aggregation led to a substantial increase in the 2PA response at different wavelengths. researchgate.net For the aggregates, the 2PA cross-section value increased from 1.0 × 10³ to 1.0 × 10⁴ GM at 600 nm. researchgate.net

SpeciesWavelength (nm)2PA Cross-Section (δ) in GM units
Pseudocyanine Monomer760~5.0 x 10²
Pseudocyanine J-Aggregate6001.0 x 10³ to 1.0 x 10⁴
This table is based on data for a pseudocyanine compound, illustrating the enhancement upon aggregation. researchgate.net

Three-Photon Absorption (3PA) Phenomena

Three-photon absorption is a higher-order nonlinear process involving the simultaneous absorption of three photons. ucf.edu Similar to 2PA, the 3PA cross-section of PIC J-aggregates is extraordinarily enhanced compared to typical organic molecules. ucf.eduaip.org This enhancement is attributed to the large, collective transition dipole moment of the supramolecular assembly. aip.org

Measurements on PIC J-aggregates in an aqueous solution, when excited at 1720 nm (three times the wavelength of the main J-band absorption at 573 nm), revealed a massive 3PA cross-section (σ'₃). ucf.edunih.gov In contrast, no measurable 3PA was observed for the PIC monomer solution under similar conditions, highlighting the critical role of the aggregate structure. ucf.eduaip.org This finding opens possibilities for using these aggregates in applications that benefit from excitation at long wavelengths, such as deep-tissue bioimaging. aip.orgnih.gov

Species3PA Cross-Section (σ'₃) in cm⁶ s² ph⁻²Fold Enhancement (Approx.)
Typical Organic Molecules~10⁻⁸⁰1
PIC J-Aggregate2.5 x 10⁻⁷¹10,000,000,000
PIC MonomerNot Measurable-
Data from Z-scan measurements at an excitation wavelength of 1720 nm. aip.orgnih.gov

Cooperative Radiative Decay (Superradiance)

Superradiance is a quantum optical phenomenon where the components of a system (in this case, the PIC molecules in a J-aggregate) emit light in a collective and coherent manner. nih.gov This cooperative emission results from the delocalized exciton that spans multiple molecules. nih.govmit.edu A key characteristic of superradiance is a significantly accelerated radiative decay rate, which is much faster than that of an individual, isolated molecule. mit.edu

The coherent coupling of the transition dipoles in the J-aggregate leads to an excited state where the molecules are phased together. nih.gov This coherence causes the aggregate to emit photons more efficiently and at a higher rate, resulting in a shortened fluorescence lifetime and a narrow emission linewidth. mit.edu DNA-templated PIC J-aggregates have been shown to exhibit such superradiant emission. nih.govosti.gov This property is highly desirable for applications requiring fast and bright light sources. mit.edu While non-radiative processes can compete with and diminish superradiant emission, the phenomenon is a fundamental property of well-ordered J-aggregates. mit.edu

Templated and Directed Assembly of Pseudoisocyanine Aggregates

DNA-Templated J-Aggregate Formation

Deoxyribonucleic acid (DNA) has emerged as a powerful and versatile template for organizing chromophores like pseudoisocyanine into ordered J-aggregates. researchgate.netacs.org The unique structural and recognition properties of DNA allow for the programmed assembly of PIC molecules, leading to aggregates with well-defined properties and functions. These DNA-templated PIC aggregates, sometimes referred to as "J-bits," exhibit strong electronic coupling and efficient energy transfer capabilities. researchgate.netacs.orgnih.gov

The nucleation and formation of PIC aggregates on a DNA template are highly dependent on the specific sequence and structure of the DNA scaffold. researchgate.netnih.gov Research has consistently shown that PIC aggregation is preferentially templated by duplex DNA containing non-alternating poly(dA)-poly(dT) sequences, commonly known as AT-tracks. researchgate.netnih.govcapes.gov.brnih.gov These specific sequences provide a binding motif that facilitates the self-assembly of PIC molecules into J-aggregates. researchgate.netnih.gov In contrast, sequences such as alternating poly(GC) tracks have been observed to disrupt the formation of PIC J-bits and diminish their coherent properties. nih.govnih.gov

Beyond simple duplex DNA, more complex DNA nanostructures, such as Double-Crossover (DX) tiles, have been employed as rigid scaffolds to organize PIC aggregates. nih.govnih.govresearcher.life DX-tiles provide a structurally constrained environment that can direct the formation of PIC aggregates with distinct properties compared to those formed on more flexible templates like single-stranded DNA (ssDNA) or standard double-stranded DNA (dsDNA). nih.govnanoworld.com The rigidity of the DX-tile scaffold can lead to aggregates with sharper and brighter fluorescence peaks. nih.gov The choice of DNA substrate—its sequence (AT vs. GC tracks) and geometry (rigid DX-tile vs. flexible duplex)—is therefore a critical factor in controlling the nucleation and resulting characteristics of the PIC aggregates. nih.govresearcher.life

The size, structure, and excitonic properties of PIC aggregates can be controlled by the length and design of the DNA scaffold. researcher.life The length of the poly(dA)-poly(dT) tract on the DNA template directly influences the properties of the resulting J-aggregate. researcher.life Furthermore, the introduction of sequence gaps, such as two GC base pairs between poly(AT) segments, can significantly reduce the delocalization of excitation within the aggregate, effectively breaking a longer aggregate into smaller, electronically distinct segments. researcher.life

DNA Scaffold TypeKey Structural FeatureEffect on PIC AggregationResulting Aggregate Property
DX-tile with AT-trackRigid, contains non-alternating poly(dA)-poly(dT) sequence. nih.govnih.govPromotes nucleation of ordered J-aggregates (J-bits). researchgate.netnih.govSharper, brighter fluorescence; enables efficient energy transfer. nih.gov
DX-tile with GC-trackRigid, contains alternating poly(GC) sequence. nih.govnih.govDisrupts J-bit formation. nih.govnih.govAttenuated coherent properties. nih.gov
Flexible dsDNA / ssDNAFlexible, less constrained structure. nih.govForms aggregates with different photophysical characteristics. nih.govLeads to fluorescence quenching in some energy transfer setups. nih.govresearcher.life

A key function of DNA-templated PIC aggregates is their ability to facilitate long-range energy transfer through an exciton (B1674681) relay mechanism. researchgate.netacs.org When organized into contiguous linear arrays on a DNA scaffold, these J-bits can efficiently transport excitons from a donor fluorophore to an acceptor fluorophore over significant distances. researchgate.netnih.gov

Studies using multifluorophore DX-tile scaffolds have demonstrated that linearly arranged, contiguous J-bits can relay excitons from an initial AlexaFluor 405 donor to a terminal AlexaFluor 647 acceptor across a distance of up to 16.3 nm. researchgate.netacs.orgcapes.gov.brnih.gov This process results in a significant enhancement of energy transfer efficiency compared to systems lacking the PIC relay. For instance, an increase in energy transfer of up to 41% was observed in the shortest scaffold designs. researchgate.netacs.orgnih.gov However, this efficient exciton relay is highly dependent on the spatial arrangement of the aggregates. In non-linear arrays, detectable exciton transfer does not occur, even when the off-axis distance between J-bits is less than 2 nm. researchgate.netacs.orgnih.gov These findings suggest that for current systems, efficient energy transfer is restricted to simple one-dimensional designs. researchgate.netacs.org

DNA ScaffoldJ-bit ConfigurationDonor-Acceptor DistanceObserved Energy Transfer Enhancement
AT10 DX-tileContiguous 10 bp AT-track. nih.gov~5.1 nm. nih.govMaximum increase of 41%. researchgate.netacs.orgnih.gov
AT30 DX-tileContiguous 30 bp AT-track. nih.gov~16.3 nm. nih.govIncrease of 11% across the maximum distance. researchgate.netacs.orgnih.gov
OV/CO DX-tilesNon-contiguous, non-linear 10 bp AT-tracks. nih.govOff-axis distance <2 nm. researchgate.netacs.orgExciton transfer not detectable. researchgate.netacs.orgnih.gov

Polymer-Assisted Aggregation

Synthetic polymers offer an alternative and practical approach for directing the assembly of this compound aggregates. By embedding the dye molecules within a polymer matrix, it is possible to control their aggregation state and induce macroscopic alignment, which is beneficial for creating functional optical materials.

Poly(vinyl alcohol) (PVA) has been successfully used as a host matrix for the formation of PIC J-aggregates. iyte.edu.trnih.govacs.org In a typical process, PIC molecules are first individually dispersed in a PVA solution. iyte.edu.trnih.govacs.org Upon processing, such as through electrospinning, the dye molecules are forced into close proximity as the solvent evaporates and the polymer solidifies, leading to the formation of J-aggregates. iyte.edu.tracs.org This aggregation is concentration-dependent; studies have shown that J-aggregates assemble within the PVA fibers when the weight fraction of PIC exceeds a threshold, such as 2.5 wt%. iyte.edu.trnih.govacs.org The PVA matrix also serves to prevent the recrystallization of the dye, stabilizing the aggregates within the solid fibers. worldscientific.comworldscientific.com

Electrospinning is a highly effective "top-down" fabrication technique for producing submicrometer diameter polymer fibers that can direct the "bottom-up" self-assembly of PIC J-aggregates. iyte.edu.trnih.govacs.org During the electrospinning process, a high voltage is applied to a PIC/PVA solution, creating a charged jet that is rapidly stretched and elongated as it travels toward a collector. iyte.edu.tr This high rate of elongation induces significant stress that can cause the J-aggregates to orient along the axis of the fiber. iyte.edu.tr

By using a collector with two parallel metal strips, it is possible to fabricate macroscopically aligned arrays of these PVA fibers. iyte.edu.trnih.govacs.org Fibers containing oriented J-aggregates exhibit a strong polarization in their photoluminescence. iyte.edu.tracs.org The emission intensity when the light is polarized parallel to the fiber axis can be up to 10 times greater than when it is polarized perpendicularly. iyte.edu.trnih.govacs.org In contrast, fibers that are deposited randomly on a collector show isotropic emission, as the orientation of the J-aggregates is averaged out. iyte.edu.tracs.org The successful combination of J-aggregate formation with the electrospinning process provides a practical method for creating highly oriented, one-dimensional macroscopic structures for potential use in optical devices. iyte.edu.tracs.org

Interface-Mediated Aggregation

The formation of this compound (PIC) aggregates can be effectively directed and controlled by interfaces. The nature of the surface and the surrounding environment plays a critical role in dictating the structure and optical properties of the resulting assemblies. This section explores two distinct examples of interface-mediated aggregation: the formation of J-aggregates at the interface between mica and a solution, and their incorporation into the confined spaces of nanoporous matrices.

J-Aggregate Formation at Mica/Solution Interfaces

The interface between a mica substrate and an aqueous solution of this compound provides a well-defined environment for the formation of J-aggregates. The electrostatic interaction between the cationic PIC dye and the negatively charged mica surface is a key driving force for this process. instras.com

Atomic force microscopy (AFM) has been instrumental in revealing the three-dimensional nature of these aggregates. acs.orgoup.com Rather than forming simple two-dimensional monolayers, the PIC molecules assemble into distinct island-like structures on the mica surface. instras.comacs.org These islands can have dimensions on the scale of micrometers in length and width, with heights of several nanometers, indicating they are composed of multiple layers of dye molecules. instras.comacs.org The growth of these J-aggregates follows a Volmer-Weber type process, which involves the initial nucleation of discrete aggregates on the mica surface, followed by their growth into larger islands. oup.com

PropertyValueSource
J-Band Absorption Peak~580 nm acs.orgexlibrisgroup.com
J-Band Line Width (HWHM)~120-125 cm⁻¹ acs.org
Fluorescence Lifetime~50 ps acs.org
Growth MechanismVolmer-Weber type oup.com
Aggregate Structure3D Islands instras.comacs.org

Incorporation into Nanoporous Matrices (e.g., Alumina)

Nanoporous matrices, such as those made from anodic alumina (B75360) (NAA), offer a confined environment that can template the formation of this compound aggregates. The incorporation of PIC dye into these porous structures can be achieved by impregnating the matrix with a dye solution, often facilitated by a thermally stimulated self-assembly process. mdpi.comresearcher.life

The confinement within the nanopores influences the aggregation behavior of the dye. Spectroscopic analysis of PIC within nanoporous alumina reveals the presence of not only J-aggregates but also other species, including all-trans and cis-isomers, as well as dimers. mdpi.com The J-aggregates formed within these matrices exhibit a distinct absorption peak around 583 nm and a fluorescence maximum at approximately 578-585 nm. mdpi.comspiedigitallibrary.orgresearchgate.net

The optimal conditions for J-aggregate formation are time and temperature-dependent. For instance, impregnation at around 75°C for 4 hours has been found to be effective for maximizing J-aggregate formation in an ethanol (B145695) solution. mdpi.com Longer durations can lead to a decrease in aggregation efficiency. mdpi.com The nanoporous alumina matrix itself is not merely a passive host; it can actively participate in the optical properties of the hybrid material. Energy transfer can occur from the intrinsic oxygen vacancy centers within the alumina to the J-aggregates, which can be observed through non-resonant excitation of the dye's fluorescence. mdpi.comspiedigitallibrary.orgresearchgate.net This interaction highlights the potential for creating functional hybrid materials with tailored photonic properties. researcher.lifespiedigitallibrary.org

SpeciesAbsorption Peak (λ)Source
J-Aggregates583 nm mdpi.com
All-trans Isomers~542 nm mdpi.com
Cis-isomers~512 nm mdpi.com
Dimers~466 nm mdpi.com

Heterogeneous Nucleation and Super Aggregate (SA) Formation

Heterogeneous nucleation, where a foreign surface or molecule templates the formation of a new phase, is a powerful strategy for controlling the assembly of this compound aggregates. Recent research has demonstrated that complex biomolecules, specifically DNA oligonucleotides, can serve as scaffolds for nucleating novel PIC aggregate structures. nih.govnih.gov

This process has led to the identification of a new type of PIC aggregate, termed a "super aggregate" (SA), which forms in the presence of DNA and requires a higher concentration of the dye. researcher.lifenih.gov These SAs exhibit distinct photophysical properties compared to traditionally formed J-aggregates, including a narrowing of the emission peak and, in some instances, significant variations in quantum yield, which suggests stronger electronic coupling between the dye molecules. nih.govnih.gov

The structure and properties of these SAs are highly dependent on the nature of the DNA substrate used for nucleation. nih.govnanoworld.comnanoworld.com For example:

Rigid DNA scaffolds , such as a double crossover (DX) tile, can template the formation of SAs that act as efficient photonic antennae. These structures show high absorbance cross-sections and facilitate efficient energy transfer to an acceptor dye like AlexaFluor™ 647, resulting in sensitized emission. nih.govnih.gov

Flexible DNA scaffolds , including duplex (dsDNA) and single-stranded DNA (ssDNA), lead to SAs that quench the emission of the acceptor dye. nih.govnih.gov

Atomic force microscopy and circular dichroism studies have confirmed that the DNA substrate's geometry and sequence direct the resulting structure of the PIC aggregate. nih.govnanoworld.com These findings indicate that by carefully designing the DNA nucleating agent, it is possible to rationally control the properties of the resulting this compound super aggregates for applications in light-harvesting and optoelectronic devices. nih.govnih.gov

DNA Substrate TypeResulting SA Property with Acceptor DyeSource
Rigid (e.g., DX-tile)Emission Sensitization nih.govnih.gov
Flexible (e.g., dsDNA, ssDNA)Emission Quenching nih.govnih.gov

Theoretical and Computational Studies of Pseudoisocyanine Systems

Quantum Chemical Approaches to Monomer and Dimer Interactions

Quantum chemical calculations are fundamental to understanding the initial steps of PIC aggregation, beginning with the interactions between monomers and the formation of dimers. First-principles simulations, particularly those employing density functional theory (DFT), have been used to investigate these primary interactions. aip.orgaip.org

Interaction energy calculations for PIC dimers are performed by comparing the ground-state energies of the optimized monomer and the dimer configuration. aip.org These calculations often utilize dispersion-corrected DFT with functionals like B3LYP and basis sets such as 6-31+G(d), incorporating implicit water solvation through models like the conductor-like screening model (COSMO). aip.orgaip.org Such studies have generated interaction energy potential surfaces based on parameters like the π–π stacking distance and planar rotation, revealing the most stable dimer conformations. aip.org For instance, investigations have shown that face-to-face stacked dimer arrangements are validated by the close comparison between simulated and experimental dimer absorption spectra. acs.orguiuc.edu

Quantum-chemical studies also provide insight into the electronic structure modifications upon aggregation. researchgate.net For pairs of cyanine-like chromophores, calculations show that different structures, such as J-aggregates, H-aggregates, and perpendicular arrangements, can have similar energies. researchgate.net In all these configurations, electronic couplings between the dye molecules lead to a splitting of excited-state energies. researchgate.net The excited state properties, which are crucial for determining electronic couplings, are often calculated using time-dependent density functional theory (TD-DFT). aip.org

Table 1: Parameters Used in Quantum Chemical Calculations of PIC Systems

ParameterMethod/ModelApplicationReference
Interaction Energy Density Functional Theory (DFT) with B3LYP functional, 6-31+G(d) basis set, COSMO solvationCalculation of PIC monomer and dimer ground-state energies to find E_int = E_dimer - 2*E_monomer aip.orgaip.org
Excited State Properties Time-Dependent DFT (TD-DFT) with B3LYP functional, 6-31+G(d) basis set, COSMO solvationCalculation of S₀ → S₁ transition densities to compute electronic couplings between monomers aip.org
Structural Optimization Ground-state DFT optimizationDetermination of the most stable PIC monomer geometry before dimer calculations aip.org

Exciton (B1674681) Models for Aggregate Optical Spectra

Exciton models are the primary theoretical framework for describing the characteristic optical spectra of PIC aggregates. aip.org In the simplest form, these models describe the interaction between aggregated molecules, leading to the formation of exciton bands and optical selection rules that determine whether transitions occur at the lower or upper edge of the band. aip.org The strong exciton interaction in J-aggregates is evident from their spectral characteristics. aip.org However, a proper description of the aggregate spectra requires moving beyond simple models to include complexities like vibronic interactions. aip.org

The Frenkel exciton model is widely applied to simulate the optical properties of PIC aggregates. uiuc.edunih.goviyte.edu.tr This model is used to calculate and compare photophysical characteristics like absorption and circular dichroism spectra with experimental results to validate proposed molecular structures. nih.gov In this framework, a time-dependent Frenkel exciton Hamiltonian can be generated by combining structural information from molecular dynamics simulations with quantum chemical calculations of transition energies and excitonic couplings. acs.orguiuc.edu This Hamiltonian, which often includes vibronic coupling, is then used to calculate the absorption spectra for monomers, dimers, and larger oligomers. acs.orguiuc.edu

Simulations based on the Frenkel exciton model have been used to analyze the temperature dependence of the J-band in aqueous solutions. iyte.edu.tr These simulations often model the aggregate as a linear chain and are averaged over thousands of chains to account for disorder. iyte.edu.tr Key parameters in these simulations include the number of molecules per chain (N), the 0-0 transition energy (E₀₋₀), the extent of diagonal disorder (σ), the exciton-phonon coupling strength, and the nearest-neighbor interaction energy (Vnn). iyte.edu.tr By comparing simulated spectra to experimental data, researchers can test different structural models, such as thread-like versus superstructural arrangements, to find what best reproduces the observed spectra. nih.gov

The interaction between excitons and lattice vibrations, or exciton-phonon coupling, is a critical factor in determining the properties of PIC aggregates. aip.org The relative strength of exciton interaction versus exciton-phonon coupling determines whether the exciton is delocalized or localized. aip.org In cases where the exciton interaction dominates, the exciton is delocalized, and the effect of phonons on the spectrum is reduced by exchange narrowing. aip.org Conversely, strong exciton-phonon coupling leads to localized excitons. aip.orgresearchgate.net In many PIC systems, the exciton interaction and exciton-phonon coupling are of a comparable magnitude. aip.org

Strong exciton-phonon coupling is considered a primary reason for exciton self-trapping, where an exciton localizes in a potential well created by a large lattice distortion. researchgate.netacs.orgfao.org This self-trapping is particularly noted as the origin of the red-shifted luminescence band in PIC J-aggregates in thin films. researchgate.net Theoretical analyses of the temperature-dependent radiative decay in PIC aggregates have extended linear exciton-phonon coupling models to include static disorder and second-order exciton-phonon interactions. aip.org These studies show that for a simple one-dimensional model, these factors alone cannot explain the observed temperature dependence of the radiative lifetime. aip.org However, when considering a two-dimensional brick-like structure, exciton-phonon scattering can transfer oscillator strength and create a non-equilibrium population among exciton states, which successfully explains the temperature-dependent radiative dynamics. aip.org

Molecular Dynamics Simulations for Aggregate Structures and Dynamics

Molecular Dynamics (MD) simulations are a powerful tool for investigating the self-assembly and structural dynamics of PIC aggregates at an atomic level. acs.orgrsc.orgworktribe.com First-principles MD simulations have been used to track the initial steps of PIC self-aggregation in water, a process not directly observable experimentally. acs.orguiuc.eduacs.org These simulations have shown the formation of "pile-of-coins" oligomers, ranging from dimers to stacks containing up to ~20 molecules. acs.orguiuc.eduacs.org

These simulations reveal that the aggregate structures are highly flexible. For example, dimers can transition into a weakly coupled state and then return to a stable π-π stacked conformation on a nanosecond timescale. acs.orguiuc.edu Atomistic MD simulations using force fields like the general AMBER force field have been employed to study the organization of various cyanine (B1664457) dyes, including PIC, into stacked structures. rsc.orgworktribe.com These studies calculate potentials of mean force to determine the thermodynamics of self-assembly, reporting binding free energies for dimerization in the range of 8 to 15 kBT. rsc.org For PIC, these simulations have revealed complex assemblies that include defects such as shifts and Y-junctions within the aggregate stacks. rsc.orgworktribe.com The stability of various proposed J-aggregate conformations has also been tested using MD simulations, although in some studies, none of the tested structures were found to be stable, highlighting the dynamic nature of these assemblies. acs.orgresearchgate.net

Modeling Aggregate Absorption Spectra and Evolving Mixtures

A significant challenge in studying PIC is that samples often contain a distribution of aggregates with different sizes and structures, especially during film formation. aip.orgnih.gov Computational methods have been developed to model the evolving absorbance spectrum of PIC during the aggregation process. aip.orgnih.govaip.org These studies have found that the absorption spectrum of PIC often cannot be adequately modeled by assuming only a single type of aggregate (e.g., a J-aggregate). aip.orgnih.govaip.org

Instead, spectra measured during film formation are fitted to a weighted sum of simulated spectra from at least two different aggregate species, typically H- and J-aggregates, which correspond to positive and negative electronic coupling values, respectively. aip.orgacs.org The fitting process reveals combinations of parameters—such as Coulombic coupling values, aggregate sizes, and Huang-Rhys factors—that provide a good match to the measured spectra. aip.orgnih.gov The relative peak positions and intensity ratios in the absorption spectrum are highly sensitive to the aggregate structure, allowing for rapid comparison of different aggregate combinations. aip.orgnih.govaip.org An important finding from this work is that the spectra of PIC aggregates cannot be accurately modeled using the Huang-Rhys factor of the PIC monomer, as is often assumed; instead, models must consider independent Huang-Rhys factors for each aggregate species. aip.orgnih.govuoregon.edu This modeling approach is computationally efficient enough to simulate a series of in-situ measurements taken during the aggregation process. aip.orgnih.gov

Prediction of Excitonic Coherence and Energy Transfer Pathways

Computational models are essential for predicting the extent of exciton delocalization (coherence) and the pathways for energy transfer within PIC systems. The coherent coupling between PIC monomers in an aggregate allows for the delocalization of electronic excitations, which can then migrate with high efficiency. nih.gov This phenomenon is central to the function of J-aggregates as "photonic antennae." nih.govresearcher.life

The Frenkel exciton model is used to compare calculated spectra and dynamics to experimental data to determine a molecular model that can explain these properties. nih.gov For PIC fibers, a chiral aggregate model where monomers are not parallel to the fiber's long axis was shown to best replicate experimental absorption and circular dichroism spectra. nih.gov This model can be physically realized by the sequential binding of dimers and monomers. nih.gov

Advanced Research Applications and Methodological Developments

Potential in Artificial Light-Harvesting Systems

The efficient capture and transfer of light energy in natural photosynthesis serves as a blueprint for the design of artificial light-harvesting systems. bnl.gov In this context, the J-aggregates of pseudoisocyanine have emerged as promising building blocks. researchgate.net These supramolecular structures mimic the energy-funneling capabilities of natural light-harvesting complexes found in photosynthetic bacteria and plants. aip.orgaip.org The head-to-tail arrangement of PIC monomers within J-aggregates facilitates strong electronic coupling, leading to the formation of delocalized excitons—quasiparticles of excited electronic states. researcher.lifenih.gov This coherent delocalization allows for highly efficient energy migration over significant distances with minimal loss. nih.govnih.gov

Researchers have successfully utilized DNA scaffolds to template the formation of PIC J-aggregates, creating precisely organized, densely packed clusters of the dye. scitechdaily.comacs.org This approach allows for control over the spacing, size, and spatial organization of the aggregates at the nanometer scale, a level of precision previously unattainable with naturally occurring DNA. scitechdaily.com By integrating these DNA-templated PIC aggregates into larger structures, synthetic circuits capable of multistep coherent energy transfer have been constructed. aip.org For instance, linearly arranged J-aggregates, termed "J-bits," have been shown to relay excitons from a donor molecule to an acceptor molecule over distances up to 16.3 nm, demonstrating a significant enhancement in energy transfer efficiency. nih.govacs.org

Furthermore, the integration of PIC J-aggregates with other materials, such as lanthanide-containing nanotubes, has enabled the development of systems with cascade energy transfer. researcher.life In such constructs, energy is first transferred from photosensitizers to the lanthanide ions and subsequently to the coherently coupled PIC J-aggregates. researcher.life These advancements highlight the potential of this compound-based systems in the development of sophisticated artificial photosynthetic devices. aip.orgbohrium.com

Integration into Photonic Devices and Optoelectronics

The distinct optical properties of this compound J-aggregates make them highly suitable for a range of photonic and optoelectronic applications. researcher.lifemdpi.com Their ability to be integrated into various matrices and their strong interaction with light are key to their utility in next-generation devices. researchgate.net

Bright Broadband Sources and Amplified Spontaneous Emission

Hybrid materials composed of this compound J-aggregates embedded within nanoporous anodic alumina (B75360) (NAA) have shown significant potential as bright, broadband light sources. mdpi.comresearchgate.netresearcher.life When PIC is introduced into the NAA matrix, a thermally stimulated self-assembly process leads to the formation of J-aggregates within the nanopores. mdpi.com These hybrid materials exhibit a distinct absorption peak and a corresponding strong luminescence signal characteristic of the J-aggregates. researcher.lifemdpi.com

Under pulsed laser excitation, these materials demonstrate amplified spontaneous emission (ASE). researcher.lifemdpi.com ASE is a phenomenon where spontaneously emitted light is amplified through stimulated emission as it travels through a gain medium. wikipedia.org In the PIC-NAA system, this manifests as a spectral narrowing of the emission and a nonlinear surge in emission intensity once a critical pumping threshold is surpassed. mdpi.comresearchgate.net This behavior is crucial for the development of novel light sources and amplifiers. mdpi.comwikipedia.org The ASE threshold for these materials can be remarkably low, indicating high efficiency. researchgate.net

PropertyObservation in PIC-NAA Hybrid MaterialReference
J-aggregate Formation Confirmed by distinct absorption and luminescence peaks. mdpi.com
Energy Transfer Observed from alumina's oxygen vacancy centers to the dye aggregates. mdpi.com
Amplified Spontaneous Emission (ASE) Achieved under pulsed laser excitation, showing spectral narrowing and a nonlinear intensity increase above a pump threshold. researcher.lifemdpi.com
J-aggregate Emission Peak Approximately 585 nm when directly excited. mdpi.com
Stimulated Emission Peak Observed at 572 nm under specific excitation conditions. researchgate.net

Random Lasing Phenomena

The same PIC-NAA hybrid systems that exhibit ASE are also capable of supporting random lasing. mdpi.com A random laser is a type of laser where the optical feedback is provided by strong scattering in a disordered gain medium, rather than by a conventional optical cavity. researcher.life In the case of PIC-NAA, the nanoporous structure of the alumina matrix provides the necessary scattering. mdpi.com

When the pump energy exceeds a certain threshold, the amplified spontaneous emission within the scattering medium can lead to the emergence of sharp, discrete peaks in the emission spectrum, a hallmark of random lasing. mdpi.com The unique optical properties of PIC J-aggregates, combined with the scattering environment of the NAA, make this a promising system for creating low-cost, tunable random lasers. mdpi.comresearcher.life

Plasmonic-Enhanced Fluorescence Systems

The fluorescence properties of this compound J-aggregates can be significantly manipulated through their interaction with plasmonic nanostructures, such as gold or silver nanoparticles. nanoge.orgacs.org When J-aggregates are placed in close proximity to these metal nanoparticles, their fluorescence can be substantially enhanced. acs.orgresearchgate.net This enhancement is attributed to the coupling between the excitons in the J-aggregates and the localized surface plasmons of the nanoparticles. nanoge.orgoptica.org

The distance between the J-aggregates and the nanoparticles is a critical parameter. Studies have shown that an optimal distance exists to achieve maximum fluorescence enhancement. For instance, an 8-fold fluorescence enhancement was observed for PIC J-aggregates in layer-by-layer assembled films when they were positioned 16 nm away from gold nanoparticles. nanoge.orgacs.orgresearchgate.net This effect is not only due to the direct plasmonic enhancement of fluorescence but also to the suppression of non-radiative decay pathways like exciton (B1674681) self-trapping. nanoge.orgacs.org The interaction with the plasmon resonance can increase the exciton coherence length, leading to a decrease in the exciton-phonon coupling constant and thus enhancing the fluorescence quantum yield. acs.org

SystemNanoparticleOptimal DistanceFluorescence EnhancementReference
PIC J-aggregates in LbL filmsGold (Au)16 nm8-fold acs.orgresearchgate.net
Thiacyanine dye J-aggregates in waterSilver (Ag)16 nm2-fold figshare.com

Methodological Innovations in Studying this compound Aggregates

Understanding the formation and behavior of this compound aggregates is crucial for optimizing their applications. Advanced analytical techniques have provided deep insights into their aggregation kinetics and structure.

Time-Resolved Light Scattering for Aggregation Kinetics

Time-resolved static light scattering has proven to be a powerful tool for investigating the kinetics of this compound J-aggregate formation. researchgate.netdntb.gov.uauni-paderborn.de This technique allows for the real-time monitoring of the size and shape of the growing aggregates. nih.gov Studies using this method have revealed that the self-assembly of PIC J-aggregates can be modeled as a monomer addition process, similar to chain growth in polymer chemistry. researchgate.net

The aggregation process can be initiated by changes in conditions such as a drop in temperature or an increase in dye concentration. researchgate.net Light scattering experiments have shown that once initiated, the J-aggregates grow to a consistent final length, for example, around 650 nm in certain aqueous solutions. researchgate.net Unlike some other aggregating systems, the kinetics of PIC J-aggregate formation on a polyvinylsulfonate template does not show a significant induction period, suggesting a different underlying mechanism, potentially diffusion-limited aggregation of a fractal object. capes.gov.brnih.gov These kinetic studies are essential for controlling the self-assembly process to produce aggregates with desired properties. uni-paderborn.de

Polarized Light Spectroscopy for Aggregate Orientation

Polarized light spectroscopy is a powerful, non-invasive technique for elucidating the structural arrangement of molecules within this compound (PIC) aggregates. By analyzing the interaction of polarized light with the sample, researchers can determine the orientation of the constituent chromophores and the resulting transition dipole moments of the excitonic states. This information is critical for understanding the relationship between the supramolecular structure of PIC aggregates and their unique optical properties.

Linear dichroism (LD), which measures the differential absorption of light polarized parallel and perpendicular to an orientation axis, is a key technique in this area. In oriented systems, such as PIC J-aggregates aligned in stretched polymer films or through electrospinning, LD studies reveal the high degree of anisotropy in the aggregate structure. nih.govacs.org For instance, in uniaxially aligned poly(vinyl alcohol) fibers containing PIC J-aggregates, a high degree of polarized emission was observed, with the photoluminescence intensity being ten times stronger when the light polarization was parallel to the fiber axis compared to when it was perpendicular. nih.govacs.orgiyte.edu.tr This strong polarization dependence confirms that the J-aggregates, and thus their transition dipole moments, are oriented along the fiber axis. nih.govacs.org

Theoretical analyses have further refined the interpretation of polarized absorption spectra. For threadlike, ordered PIC aggregates with two molecules per unit cell, the relative intensities of the J- and H-type spectral bands show a strong dependence on the angles defining the mutual orientation of the transition dipole moments and the aggregate axis, as well as on the polarization of the incident light. researchgate.net

More advanced techniques like reflection microspectroscopy with modulated polarization have been used to locally probe the orientations of exciton transition dipole moments along individual, fiber-like J-aggregate nanostructures. aip.org These studies have revealed that the lowest exciton state's transition dipole can assume a wide range of directions with respect to the fiber's long axis, from parallel to perpendicular, which is correlated with the emergence of polariton-like characteristics in the local reflectance spectra. aip.org

Circular dichroism (CD) spectroscopy is also employed, particularly for studying chiral arrangements. While PIC itself is an achiral molecule, its aggregates can exhibit chirality induced by chiral templates (like DNA) or even by mechanical forces like vortexing. researchgate.netsciengine.com Mueller matrix polarimetry has proven crucial in these studies, as it can deconvolve true circular dichroism from potential artifacts arising from linear dichroism and linear birefringence, which are often present in these anisotropic systems. researchgate.netmdpi.com

TechniqueSample TypeKey FindingsReference(s)
Polarized Photoluminescence (PL) Spectroscopy PIC J-aggregates in uniaxially aligned electrospun poly(vinyl alcohol) fibersHigh degree of polarized emission (PL∥/PL⊥ = 10), indicating J-aggregate orientation along the fiber axis. nih.govacs.orgiyte.edu.tr
Polarized Absorption Spectroscopy Theoretical model of threadlike PIC aggregates (2 molecules/unit cell)Spectral intensities of J- and H-bands are highly dependent on the orientation of transition dipoles relative to the aggregate axis and light polarization. researchgate.net
Reflection Microspectroscopy Individual fiber-like J-aggregate nanostructuresThe orientation of the lowest exciton state's transition dipole varies along the fiber, from parallel to perpendicular to the fiber axis. aip.org
Mueller Matrix Polarimetry Vortex-induced chiral J-aggregates in solutionConfirmed the presence of true chirality (circular dichroism) alongside linear dichroism and birefringence, which can cause artifacts in conventional CD measurements. researchgate.netmdpi.com
Linear & Circular Dichroism PIC aggregates templated on DNAThe formation and optical properties of aggregates are dependent on the DNA sequence. Induced CD signals indicate a chiral arrangement of the achiral PIC molecules. nih.govosti.gov

Advanced Spectroscopic Techniques for Exciton Dynamics

The collective optical properties of this compound J-aggregates are governed by the dynamics of their Frenkel excitons. Understanding these dynamics—including exciton migration, delocalization, and interactions with the environment and each other—is fundamental to harnessing their potential. Advanced time-resolved spectroscopic techniques, capable of tracking processes on femtosecond (fs) timescales, have been instrumental in revealing the intricate details of these ultrafast phenomena.

Femtosecond pump-probe spectroscopy is a cornerstone technique for studying exciton dynamics. In these experiments, a "pump" pulse excites the sample, and a time-delayed "probe" pulse measures the resulting changes in absorption. By varying the delay, the evolution of the excited states can be mapped in real time. Pump-probe studies on PIC J-aggregates have identified key dynamic processes, such as the decay of higher-energy multi-exciton states. researchgate.networldscientific.com For example, at low temperatures (20 K), the induced absorption near the J-band has been assigned to transitions from n-exciton states to (n+1)-exciton states. The decay of these n≥2 exciton states was determined to be extremely rapid, occurring in approximately 200 fs. researchgate.networldscientific.com This ultrafast relaxation is a characteristic feature of multi-exciton states in J-aggregates. optica.org

To gain even deeper insight, two-dimensional electronic spectroscopy (2D-ES) has been employed. 2D-ES extends the pump-probe concept by using a pair of pump pulses with a variable delay between them. A Fourier transform with respect to this delay time yields a 2D spectrum that correlates the excitation frequency with the detection frequency. tum.de This powerful method can disentangle congested spectra, distinguish between different energy transfer pathways, and separate electronic and vibrational coherences. tum.deresearchgate.net For PIC J-aggregates, 2D-ES has been used to illustrate the effects of motional narrowing and to construct a more detailed picture of the J-band. researchgate.netitpa.lt

The coupling between excitons and molecular vibrations (exciton-phonon coupling) can also be observed directly. By using extremely short, sub-5-fs laser pulses, researchers have been able to resolve real-time oscillations in the transient absorption signal of PIC J-aggregates. tus.ac.jp These oscillations correspond to coherent molecular vibrations coupled to the exciton. This technique revealed several vibrational modes, including one at 152 cm⁻¹, which had not been previously detected by conventional Raman scattering, highlighting the sensitivity of ultrafast spectroscopy to subtle coupling effects. tus.ac.jp The ability to measure exciton dynamics in situ as the material forms has also been demonstrated, using single-shot transient absorption to monitor the evolution from monomers to J-aggregates during the drop-casting of a thin film. acs.org

TechniqueSystem StudiedKey Dynamic Process & TimescaleFindingsReference(s)
Femtosecond Pump-Probe Spectroscopy PIC J-aggregates in thin film at 20 KDecay of multi-exciton states (n≥2)Decay time determined to be ~200 fs. Induced absorption attributed to n → (n+1) exciton transitions. researchgate.networldscientific.com
Sub-5-fs Pump-Probe Spectroscopy PIC-Br J-aggregates in spin-coated thin filmCoherent molecular vibrations coupled to excitonsReal-time oscillations observed, revealing eleven vibrational modes. A mode at 152 cm⁻¹ was detected, previously unseen in Raman spectra. tus.ac.jp
Two-Dimensional Electronic Spectroscopy (2D-ES) Theoretical models of PIC J-aggregatesExciton energy transfer and motional narrowing2D-ES can disentangle complex spectra and illustrate how dynamic averaging leads to the narrow J-band. researchgate.netitpa.lt
Femtosecond Pump-Probe (Virtual Excitation) PIC J-aggregatesInterplay of virtual excitons and Raman scatteringObserved blueshifted dispersive spectra ascribed to nonresonant virtual excitons, demonstrating intermediate exciton-phonon coupling strength. aps.org
Single-Shot Transient Absorption PIC during thin-film formationIn-situ measurement of exciton dynamicsRevealed a highly fluorescent intermediate J-aggregate stage during film formation, distinct from the final, less fluorescent, disordered aggregate film. acs.org

Future Directions in Pseudoisocyanine Research

Engineering of Complex Supramolecular Architectures with Controlled Exciton (B1674681) Dynamics

A primary frontier in pseudoisocyanine research is the rational design and construction of complex supramolecular architectures that allow for precise control over exciton dynamics. The goal is to move beyond simple, linear J-aggregates and create more intricate, multi-dimensional structures with tailored energy transfer pathways. This involves manipulating the delicate balance of intermolecular interactions that govern the self-assembly process.

Researchers are exploring methods to engineer the hierarchical structure of PIC aggregates to mimic the efficiency of natural photosynthetic systems. aip.org The ability to control the arrangement of PIC monomers within an aggregate directly influences the excitonic coupling and, consequently, the energy transport properties. aip.orgnih.gov For instance, creating chiral aggregate models where PIC monomers are arranged neither parallel nor perpendicular to the fiber's long axis has been shown to replicate experimental spectra effectively. aip.org This level of control could lead to the development of artificial light-harvesting devices with enhanced efficiency.

A key challenge lies in designing coupled dye aggregates with precise control over their organization, interactions, and dynamics. researcher.life The delocalization of electronic excitations in coherently coupled PIC aggregates has been shown to enable more efficient exciton migration compared to systems with isolated chromophores. nih.gov Future work will likely focus on developing strategies to extend coherent lifetimes and control the spatial extent of exciton delocalization within these engineered architectures. nih.gov This could involve the synthesis of new PIC derivatives with specific functional groups that promote desired packing arrangements or the use of external stimuli to dynamically modulate the aggregate structure and its corresponding excitonic properties.

Exploration of Novel Templating Strategies and Hybrid Materials

The use of templates to guide the assembly of this compound molecules is a powerful strategy for creating well-defined and functional supramolecular structures. DNA nanotechnology, in particular, has emerged as a versatile tool for organizing PIC dyes into J-aggregates with programmed architectures. researcher.lifenih.gov DNA scaffolds, such as duplexes and more complex DNA origami structures, can be designed with specific sequences that preferentially bind PIC molecules, thereby dictating the geometry and size of the resulting aggregates. nih.govresearcher.lifenih.gov

The excitonic properties of these DNA-templated dye assemblies are highly dependent on the length and sequence of the DNA template. researcher.life For example, non-alternating poly(dA)-poly(dT) tracts have been shown to effectively template the formation of noncovalent PIC aggregates with interesting photonic properties. researcher.lifenih.gov Researchers are actively investigating how modifications to the DNA substrate's sequence and geometry can be used to control the properties of the resulting PIC aggregates. nih.gov The rigidity of the DNA scaffold also plays a crucial role, with more rigid structures leading to more efficient energy transfer. nih.gov

Beyond DNA, other materials are being explored as templates for PIC aggregation. Nanoporous aluminum oxide has been used to host J-aggregates, with studies showing resonant energy transfer from the oxide matrix to the organic molecules. spiedigitallibrary.orgmdpi.com The integration of J-aggregates into such nanostructured matrices is a promising approach for developing new photonic materials. mdpi.com Furthermore, the interaction of PIC J-aggregates with plasmonic nanoparticles, such as those made of gold or silver, has been shown to enhance fluorescence and influence exciton dynamics. spiedigitallibrary.orgacs.orgacs.org The near-fields generated by localized surface plasmons on the nanoparticles can significantly increase the absorption of the dye molecules. spiedigitallibrary.org Future research will likely focus on creating novel hybrid materials that combine the excitonic properties of PIC aggregates with the unique optical and electronic functionalities of other nanomaterials, opening doors for applications in sensing, optoelectronics, and artificial light-harvesting. researcher.lifespiedigitallibrary.org

TemplatePIC Aggregate TypeKey Findings
DNA DuplexesJ-aggregatesContiguous J-bits can relay excitons over significant distances (up to 16.3 nm). nih.govresearchgate.net
DNA DX-tilesJ-aggregates ("J-bits")The rigidity of the DNA scaffold influences energy transfer efficiency. nih.gov
DNA OrigamiH- and J-aggregatesThe assembly modes of cyanine (B1664457) dyes can be regulated by the structure of the DNA origami template. nih.gov
Nanoporous Aluminum OxideJ-aggregatesResonant energy transfer from the inorganic matrix to the dye aggregates is possible. spiedigitallibrary.orgmdpi.com
Silver NanoparticlesJ-aggregatesStrong plasmon-exciton interaction leads to enhanced absorption and spectral shifts. spiedigitallibrary.org
Gold NanoparticlesJ-aggregatesFluorescence can be enhanced, and exciton self-trapping can be suppressed. acs.orgacs.org
Layered SilicatesJ- and H-aggregatesThe layer charge density of the silicate (B1173343) material significantly affects the aggregation of PIC cations. researchgate.net

Refinement of Theoretical Models for Predictive Design

The development of robust theoretical models is crucial for understanding the complex relationship between the structure of this compound aggregates and their photophysical properties. Accurate predictive models would enable the rational design of novel PIC-based materials with desired functionalities, reducing the need for extensive trial-and-error experimentation.

Current theoretical work often employs the Frenkel exciton model to calculate the spectra and dynamics of PIC aggregates. aip.org These models have been successful in replicating experimental observations, such as the characteristic J-band in the absorption spectrum. aip.org However, there is a continuous need to refine these models to account for the intricate details of molecular aggregation. For example, it has been found that the absorbance spectrum of PIC cannot always be adequately modeled using solely J-aggregates, suggesting the coexistence of different aggregate species. aip.org

Future efforts in theoretical modeling will likely focus on several key areas. One is the development of methods to accurately simulate the evolving absorbance spectra during the process of molecular aggregation. aip.org This would provide valuable insights into the formation mechanisms and the distribution of aggregate sizes and structures. aip.org Another important direction is the incorporation of more complex phenomena into the models, such as vibronic coupling, charge transfer, and the influence of the surrounding environment. uoregon.edu For instance, models that utilize independent Huang–Rhys factors for different aggregate species have shown promise in more accurately simulating experimental spectra. aip.org The ultimate goal is to develop computationally efficient methods that can rapidly predict the spectral properties of a given aggregate structure, providing a powerful tool for the in silico design of new PIC-based materials. aip.orguoregon.edu

Development of Advanced Spectroscopic Probes for Real-Time and Single-Aggregate Studies

To fully unravel the intricate dynamics of this compound aggregates, it is essential to develop and apply advanced spectroscopic techniques that can probe these systems with high temporal and spatial resolution. While traditional ensemble-averaged measurements provide valuable information, they often obscure the inherent heterogeneity and dynamic nature of PIC aggregates.

Femtosecond real-time spectroscopy, using ultrashort laser pulses, has proven to be a powerful tool for studying the ultrafast vibrational and excitonic dynamics in J-aggregates. worldscientific.com This technique has enabled the observation of coherent molecular vibrations and has provided insights into exciton-phonon coupling. worldscientific.com Future advancements in this area may involve the use of even shorter pulses and more sophisticated multi-dimensional spectroscopic techniques to gain a more complete picture of the energy relaxation pathways. jst.go.jp

At the other end of the spectrum, single-molecule and single-aggregate spectroscopy techniques are crucial for overcoming the limitations of ensemble averaging. researchgate.net Near-field scanning optical microscopy (NSOM), for example, has been used to investigate the local molecular orientation and exciton migration in thin films of PIC J-aggregates. acs.orgcapes.gov.br By probing individual aggregates, it is possible to directly observe variations in their structure and photophysical properties. researchgate.net Future work will likely focus on combining high-resolution spatial imaging with ultrafast temporal resolution to track exciton dynamics within a single aggregate in real-time. This could involve techniques like fluorescence lifetime imaging microscopy (FLIM) and single-molecule pump-probe spectroscopy. Such studies are critical for understanding phenomena like exciton-exciton annihilation, which is highly dependent on the local density of excited states, and for directly visualizing energy transfer pathways in complex, engineered supramolecular architectures. aip.orgaip.org

Spectroscopic TechniqueInformation GainedKey Findings for PIC Aggregates
Femtosecond Real-Time SpectroscopyUltrafast vibrational and excitonic dynamics, exciton-phonon coupling. worldscientific.comObservation of coherent intermolecular vibrations and non-Condon-type exciton-phonon coupling. worldscientific.com
Near-Field Scanning Optical Microscopy (NSOM)Local molecular orientation, molecular order, exciton migration distance. acs.orgcapes.gov.brRevealed a herringbone-like structural model and limited exciton migration (≤50 nm). acs.org
Picosecond/Subpicosecond Absorption SpectroscopyExcited-state lifetime, exciton-exciton annihilation dynamics. aip.orgaip.orgLifetime is strongly dependent on excitation intensity due to efficient exciton-exciton annihilation. aip.orgaip.org
Fluorescence Excitation SpectroscopyAbsorption spectra of individual aggregate species in a mixture. researchgate.netAllowed for the deconvolution of spectra from different aggregate species present on the same fiber. researchgate.net
Circular Dichroism (CD) SpectroscopyChiral structure of aggregates. aip.orgnih.govConfirmed the chiral nature of PIC J-aggregates formed in solution and on DNA templates. aip.orgnih.gov
Atomic Force Microscopy (AFM)Morphology and structure of aggregates at interfaces. acs.orgConfirmed the formation of three-dimensional island structures at a mica/water interface. acs.org

Q & A

Q. What are the standard spectroscopic techniques for characterizing PIC aggregates, and how do they inform structural analysis?

PIC aggregates are typically characterized using UV-Vis absorption spectroscopy (to monitor J-aggregate formation via sharp red-shifted bands) and Raman spectroscopy (to resolve vibrational modes linked to molecular stacking) . For reproducible results, ensure controlled ionic strength and temperature during sample preparation, as these factors significantly influence aggregation kinetics . A baseline protocol includes:

  • UV-Vis : Measure absorbance between 400–600 nm; J-aggregates show a distinct peak near 572 nm.
  • Raman : Focus on the 1360–1380 cm⁻¹ region (C-N stretching) and 1580–1600 cm⁻¹ (aromatic C-C vibrations) to confirm planar stacking .

Q. How can researchers validate the purity of synthesized PIC samples?

Purity is critical for aggregation studies. Use HPLC with a C18 column (acetonitrile/water mobile phase) to separate impurities. Confirm identity via mass spectrometry (expected [M⁺] at m/z 306.4) and compare optical properties (e.g., extinction coefficients) with literature values . For novel derivatives, supplement with elemental analysis and ¹H-NMR (δ 7.8–8.2 ppm for aromatic protons) .

Advanced Research Questions

Q. What methodologies reconcile discrepancies between experimental PIC aggregation data and computational models?

Discrepancies often arise from oversimplified models. For example, early exciton-phonon coupling models neglect static disorder, leading to underestimated linewidths in temperature-dependent optical spectra . To address this:

  • Refine Models : Incorporate second-order exciton-phonon interactions and disorder parameters (e.g., Gaussian distribution of site energies).
  • Validate Experimentally : Perform temperature-dependent fluorescence lifetime measurements to quantify non-radiative decay pathways .
  • Cross-Validate : Compare density functional theory (DFT) predictions of aggregate geometries with cryo-TEM or AFM imaging .

Q. How do DNA scaffolds influence PIC aggregate morphology, and what experimental controls are essential?

DNA-templated PIC aggregates exhibit structural diversity (e.g., helical vs. linear arrangements) depending on scaffold design (e.g., sequence length, GC content) . Key controls include:

  • Scaffold-Free Controls : Confirm that aggregation is template-dependent.
  • Competitive Binding Assays : Use intercalators (e.g., ethidium bromide) to disrupt PIC-DNA interactions and assess specificity.
  • Structural Profiling : Employ circular dichroism (CD) to detect chiral arrangements and small-angle X-ray scattering (SAXS) for size distribution .

Q. What strategies mitigate batch-to-batch variability in PIC aggregation studies?

Variability stems from subtle differences in solvent purity, mixing protocols, and ambient light exposure. Mitigation strategies:

  • Standardized Protocols : Use degassed solvents, inert atmospheres, and darkroom conditions.
  • Real-Time Monitoring : Implement dynamic light scattering (DLS) during aggregation to track nucleation kinetics.
  • Blinded Replication : Assign independent researchers to repeat key experiments to isolate operator bias .

Data Analysis and Contradiction Resolution

Q. How should researchers address contradictions in reported PIC exciton coupling strengths?

Discrepancies often arise from differing experimental conditions (e.g., solvent polarity, aggregation time). To resolve:

  • Meta-Analysis : Tabulate literature values with exact conditions (Table 1).
  • Unified Framework : Apply the Kasha-McRae exciton theory, adjusting for dielectric constants and dipole-dipole coupling parameters .

Table 1 : Reported Exciton Coupling Strengths for PIC Aggregates

StudySolventCoupling Strength (cm⁻¹)MethodReference
Guo et al. (2002)Ethanol/Water1200 ± 50DFT/Raman
Chiriboga et al. (2024)Tris Buffer950 ± 70CD/SAXS

Q. What statistical approaches are recommended for analyzing PIC’s nonlinear optical responses?

Use multivariate regression to account for confounding variables (e.g., laser power fluctuations, sample thickness). For time-resolved studies, apply global fitting algorithms (e.g., MEMphis) to deconvolute decay pathways . Report confidence intervals (95% CI) and effect sizes to distinguish signal from noise .

Hypothesis Development and Literature Review

Q. How can the FINER criteria improve hypothesis formulation for PIC-based photonic applications?

Apply the FINER framework:

  • Feasible : Ensure access to ultrafast spectroscopy tools for testing light-harvesting efficiency.
  • Novel : Investigate PIC’s potential in quantum coherence applications, a less explored area.
  • Relevant : Align with renewable energy research trends (e.g., organic solar cells) .

Q. What systematic review strategies identify gaps in PIC’s biomedical imaging applications?

  • PEO Framework : Population (e.g., cellular membranes), Exposure (PIC labeling), Outcome (imaging resolution).
  • Database Filters : Use PubMed/MEDLINE with keywords "pseudoisocyanine AND (bioimaging OR super-resolution)" and limit to primary studies (2015–2025) .

Reproducibility and Peer Review

Q. What minimal data must be included to ensure reproducibility of PIC aggregation experiments?

Follow the Beilstein Journal’s guidelines:

  • Primary Data : UV-Vis/Raw spectra, DLS size distributions, and solvent batch IDs.
  • Metadata : Ambient humidity, mixing speed (rpm), and exact dye concentrations .
  • Code Availability : Share MATLAB/Python scripts for spectral deconvolution .

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Pseudoisocyanine

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